2-Methyl-1-(propylamino)propan-2-ol
Overview
Description
2-Methyl-1-(propylamino)propan-2-ol is an organic compound with the molecular formula C7H17NO. It is a liquid at room temperature and is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a propylamino group attached to a methylated propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propylamino)propan-2-ol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
Hydrolysis: The N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to form N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: The N-[1-(chloromethyl)propyl] acetamide is further hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(propylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-1-(propylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Methyl-1-(propylamino)propan-2-ol can be compared with other similar compounds, such as:
2-Methyl-1-(methylamino)propan-2-ol: This compound has a similar structure but with a methylamino group instead of a propylamino group.
2-Amino-2-methyl-1-propanol: This compound features an amino group instead of a propylamino group.
Isobutanol: Although structurally different, isobutanol shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-(propylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-5-8-6-7(2,3)9/h8-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOSPGUGMQZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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